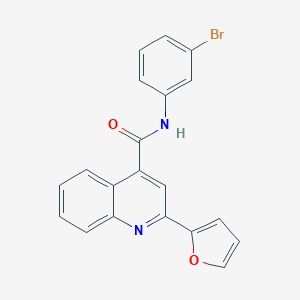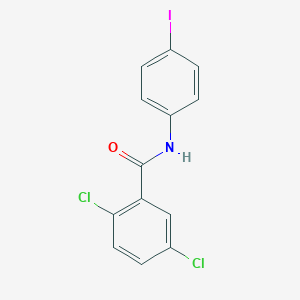![molecular formula C14H25NO3 B332663 2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B332663.png)
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a hexylcarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves the reaction of cyclohexanecarboxylic acid with hexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Cyclohexanecarboxylic acid and hexyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Catalysts: A catalyst, such as a tertiary amine or a metal catalyst, may be used to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors, automated synthesis systems, and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The hexylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学研究应用
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a probe for understanding biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The hexylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The cyclohexane ring provides structural stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
相似化合物的比较
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the hexylcarbamoyl group, making it less versatile in certain reactions.
2-(Cyclohexylcarbamoyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexyl group instead of a hexyl group, leading to different chemical properties and reactivity.
Hexylcarbamic acid: Lacks the cyclohexane ring, resulting in different stability and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various applications.
属性
分子式 |
C14H25NO3 |
|---|---|
分子量 |
255.35 g/mol |
IUPAC 名称 |
2-(hexylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO3/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(17)18/h11-12H,2-10H2,1H3,(H,15,16)(H,17,18) |
InChI 键 |
RXTMILRUDMNUMR-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C1CCCCC1C(=O)O |
规范 SMILES |
CCCCCCNC(=O)C1CCCCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(3-Nitrophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B332585.png)

![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B332590.png)
![2,4-dichloro-N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B332591.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B332596.png)
![2-(2,4-dichlorophenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B332597.png)

![2-(2,4-dichlorophenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B332600.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B332603.png)
